N-(4-bromophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
N-(4-bromophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14BrN3OS2 and its molecular weight is 420.34. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
Research by Shukla et al. (2012) explores the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally related to N-(4-bromophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, as glutaminase inhibitors. These inhibitors demonstrate potential therapeutic implications in cancer treatment, highlighting the compound's role in attenuating the growth of lymphoma B cells both in vitro and in mouse xenograft models Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors.
Antimicrobial Applications
A study by Fahim and Ismael (2019) investigates the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nucleophiles, leading to compounds with antimicrobial activity. This research underscores the compound's utility in developing new antimicrobials, with certain derivatives showing high activity against bacterial strains. The theoretical calculations provide insight into the anticipated reactivity of these new compounds, supporting their experimental antimicrobial efficacy Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives.
Anticancer Activity
The anticancer screening of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds by Abu-Melha (2021) shows significant cytotoxic activities against various cancer cell lines. This study highlights the potential of these derivatives as anticancer agents, with some showing powerful effects against breast cancer Synthesis, Molecular Modeling, and Anticancer Screening of Some New Imidazothiadiazole Analogs.
Molecular Properties and Drug Design
Oftadeh et al. (2013) performed density functional theory (DFT) studies on acetamide derivatives as anti-HIV drugs. The research focuses on the local reactivity of these compounds, offering insights into their mechanism of action as potential anti-HIV medications. This theoretical study suggests that derivatives with bromophenyl and nitrophenyl substitutions could be highly potent, providing a basis for future drug design and development Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS2/c1-11-2-4-12(5-3-11)16-20-17(24-21-16)23-10-15(22)19-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDBJQYRUSWRGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.